Calcium biphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bone Substitute Material

Calcium biphosphate holds significant promise in scientific research due to its resemblance to the mineral composition of natural bones. This similarity makes it a valuable candidate for bone substitute materials. Researchers are exploring its use in bone repair and regeneration applications. The biocompatible nature of calcium biphosphate allows for integration with surrounding bone tissue, promoting bone growth []. Additionally, its porous structure facilitates bone ingrowth and vascularization, crucial steps for successful bone repair [].

Calcium biphosphate, also known as calcium bis(dihydrogen phosphate), has the chemical formula . This compound is a white, crystalline solid that is soluble in water and is often encountered in its dihydrate form. It plays a significant role in various biological and industrial applications, particularly in the fields of nutrition and materials science. Calcium biphosphate is particularly important due to its ability to provide calcium and phosphate ions, which are essential for numerous physiological processes, including bone mineralization.

In biological systems, calcium biphosphate serves as a source of both calcium and phosphate ions. It plays a vital role in bone mineralization by providing the building blocks for hydroxyapatite, the primary mineral component of bone []. Additionally, it acts as a buffer, helping to maintain proper pH levels in the body.

Additionally, when heated, calcium biphosphate can decompose to form calcium pyrophosphate and water:

These reactions illustrate the compound's versatility in forming different phosphate compounds under varying conditions.

Calcium biphosphate is recognized for its biological significance, especially in relation to bone health. It serves as a source of calcium and phosphate ions, which are crucial for the formation and maintenance of bone tissue. Research indicates that calcium biphosphate can enhance osteoblast activity, promoting bone formation. Furthermore, it has been shown to have low cytotoxicity levels, making it suitable for biomedical applications such as bone grafts and dental materials .

Several methods are employed to synthesize calcium biphosphate:

- Neutralization Reaction: This involves reacting phosphoric acid with calcium hydroxide or calcium carbonate.

- Precipitation Method: Calcium biphosphate can be precipitated from a solution containing calcium ions and dihydrogen phosphate ions under controlled pH conditions.

- Sol-gel Process: This method involves creating a gel from a solution containing calcium and phosphate precursors, followed by drying and heat treatment to obtain the desired compound.

Calcium biphosphate finds numerous applications across various fields:

- Nutritional Supplements: It is used as a dietary supplement to provide essential minerals for bone health.

- Fertilizers: Due to its phosphorus content, it is utilized in agricultural fertilizers to promote plant growth.

- Biomedical

Studies on the interactions of calcium biphosphate with other compounds reveal its potential effects on biological systems. For instance, it has been shown to interact with various metallic ions, which can influence biochemical pathways. Additionally, research indicates that its solubility can affect the bioavailability of calcium and phosphate in nutritional contexts .

Calcium biphosphate shares similarities with several other calcium phosphate compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Dicalcium Phosphate | Commonly used as a dietary supplement; less soluble than calcium biphosphate. | |

| Tricalcium Phosphate | Widely used in bone grafts; more stable than calcium biphosphate. | |

| Monocalcium Phosphate | Used primarily as a fertilizer; more acidic than calcium biphosphate. | |

| Hydroxyapatite | Major component of bone; highly biocompatible but less soluble than calcium biphosphate. |

Calcium biphosphate's unique properties make it particularly valuable for applications requiring both solubility and bioavailability of essential nutrients.

Molecular Geometry and Bonding

Calcium biphosphate, chemically designated as calcium dihydrogen phosphate with the molecular formula Ca(H₂PO₄)₂, represents a fundamental member of the calcium phosphate family characterized by distinctive molecular geometry and bonding arrangements [15] [28]. The compound exists in both anhydrous and monohydrate forms, with the monohydrate variant having the formula Ca(H₂PO₄)₂·H₂O and a molecular weight of 252.068 g/mol [3] [15]. The anhydrous form possesses a molecular weight of 234.05 g/mol and is also known by alternative nomenclature including calcium bis(dihydrogenphosphate), monocalcium phosphate, and primary calcium phosphate [15] [28].

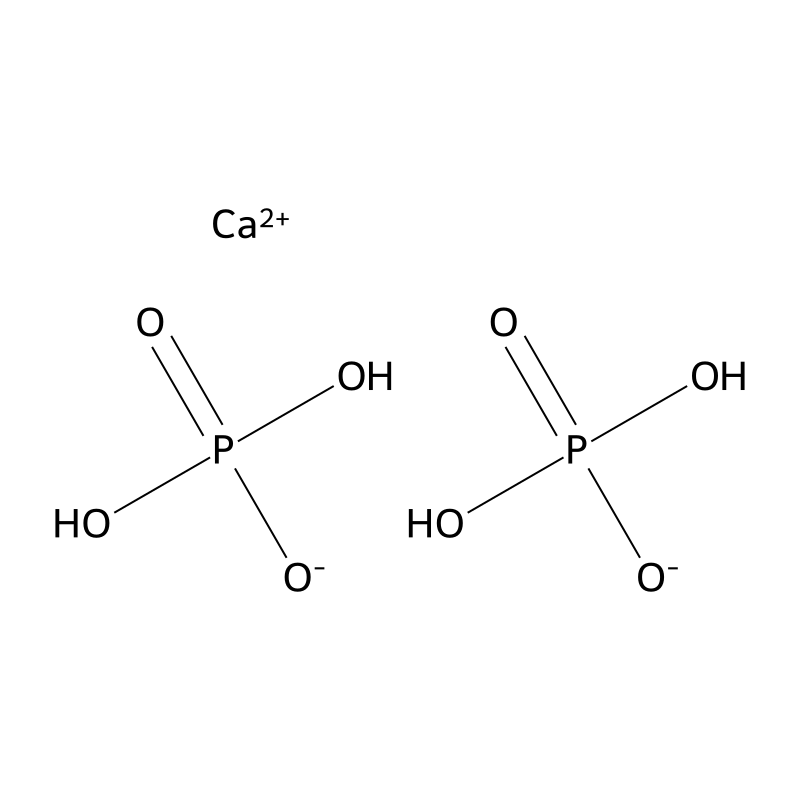

The molecular structure of calcium biphosphate is fundamentally ionic, consisting of calcium cations (Ca²⁺) coordinated with dihydrogen phosphate anions (H₂PO₄⁻) [15] [30]. Each phosphorus atom within the dihydrogen phosphate groups maintains tetrahedral coordination with four oxygen atoms, forming distinct PO₄ tetrahedra that serve as the basic structural units [24] [29]. The tetrahedral geometry of the phosphate groups results from the sp³ hybridization of phosphorus, creating bond angles approximating 109.5 degrees around the central phosphorus atom [24] [30].

Coordination Environment of Calcium Ions

The coordination environment of calcium ions in calcium biphosphate exhibits complex geometrical arrangements that vary between the different polymorphic forms [5] [29]. In the monohydrate structure, calcium ions typically adopt seven to eight-fold coordination with surrounding oxygen atoms [29] [36]. Specifically, each calcium ion coordinates with six oxygen atoms from neighboring phosphate tetrahedra and two additional oxygen atoms from water molecules when present in the hydrated form [29] [27].

The calcium coordination polyhedra in calcium biphosphate demonstrate irregular geometries, deviating from perfect octahedral or cubic arrangements [5] [29]. Research utilizing computational molecular dynamics simulations has revealed that calcium ions maintain an average calcium-oxygen distance of approximately 2.45-2.55 Å, with the calcium-oxygen bonds involving protonated oxygen atoms showing slightly longer distances [5]. The coordination number can vary from six to nine depending on the specific polymorphic form and hydration state, with the monoclinic monohydrate typically exhibiting eight-fold coordination [29] [36].

Crystallographic studies have demonstrated that calcium ions in the structure are positioned at specific crystallographic sites that maintain charge neutrality with the surrounding dihydrogen phosphate anions [36] [40]. The coordination environment is further stabilized by the presence of hydrogen bonding interactions between the coordinated water molecules and the phosphate groups [29] [27].

Hydrogen Bonding Networks

Hydrogen bonding networks constitute a critical structural feature in calcium biphosphate, particularly influencing the stability and polymorphic behavior of the compound [8] [10]. The presence of protonated phosphate groups (H₂PO₄⁻) creates extensive opportunities for hydrogen bond formation between oxygen atoms of adjacent phosphate tetrahedra [8] [12].

In calcium biphosphate monohydrate, the hydrogen bonding network involves both intra-molecular and inter-molecular interactions [10] [12]. The dihydrogen phosphate groups participate in hydrogen bonding through their protonated oxygen atoms, creating bridges between neighboring phosphate tetrahedra [8] [9]. Additionally, water molecules in the hydrated form act as both hydrogen bond donors and acceptors, further stabilizing the crystal structure [10] [27].

Infrared spectroscopic studies have identified characteristic hydrogen bonding signatures in calcium biphosphate, with O-H stretching frequencies appearing at approximately 3242 cm⁻¹ and 3464 cm⁻¹ for water molecules, and around 2926 cm⁻¹ and 2336 cm⁻¹ for the protonated phosphate groups [36]. The hydrogen bonding patterns significantly influence the thermal stability of the compound, with the monohydrate form undergoing dehydration at approximately 200°C [15] [36].

Research has established that the hydrogen bonding networks in calcium biphosphate are more extensive than in dicalcium or tricalcium phosphates due to the higher concentration of protonated phosphate groups [12] [8]. These networks contribute to the formation of corrugated sheet-like structures in certain polymorphic forms and influence the mechanical properties of the crystalline material [27] [36].

Polymorphic Forms and Hydrates

Monohydrate vs. Anhydrous Structures

Calcium biphosphate exhibits significant structural differences between its monohydrate and anhydrous forms, with distinct crystallographic properties and stability characteristics [15] [21]. The monohydrate form, Ca(H₂PO₄)₂·H₂O, represents the most commonly encountered variant under ambient conditions and demonstrates enhanced stability in aqueous environments [15] [36].

| Property | Monohydrate Form | Anhydrous Form |

|---|---|---|

| Molecular Weight (g/mol) | 252.068 | 234.05 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| Decomposition Temperature | 200°C | Higher thermal stability |

| Coordination Number | 7-8 | 7-8 |

| Typical Crystal Size | 20-50 μm length | Variable |

| Morphology | Plate-like, parallelogram | Flaky crystals |

The structural water molecules in the monohydrate form occupy specific crystallographic positions and participate actively in the hydrogen bonding network [21] [36]. These water molecules are not merely intercalated but form integral components of the crystal structure, with each water molecule coordinating to calcium ions and forming hydrogen bonds with phosphate groups [27] [29]. The removal of these structural water molecules during thermal treatment results in significant structural reorganization and the formation of the anhydrous polymorph [36] [15].

Crystallographic analysis reveals that the monohydrate structure exhibits a layered arrangement where water molecules help to link calcium phosphate chains in the crystallographic b-direction [36] [27]. The anhydrous form, conversely, demonstrates a more compact structure without the intercalated water layers, resulting in higher density and different thermal properties [15] [22].

Triclinic and Monoclinic Crystal Systems

The polymorphic diversity of calcium biphosphate is exemplified by its crystallization in both triclinic and monoclinic crystal systems, depending on synthesis conditions and hydration state [17] [22]. The monohydrate form typically crystallizes in the monoclinic system with space group P2₁/n, while the anhydrous form predominantly adopts the triclinic system with space group P-1 [36] [41].

Monoclinic System Characteristics:

The monoclinic polymorph of calcium biphosphate monohydrate exhibits unit cell parameters with a ≈ 5.4-5.8 Å, b ≈ 13.6-14.2 Å, c ≈ 8.9-13.8 Å, and β ≈ 93-96° [36] [31]. This crystal system is characterized by three unequal axes with one oblique angle, providing moderate symmetry that accommodates the complex hydrogen bonding networks present in the hydrated structure [36] [42].

Triclinic System Characteristics:

The triclinic polymorph, primarily observed in the anhydrous form, demonstrates the lowest possible crystal symmetry with three unequal axes and three oblique angles [22] [17]. Recent studies have also reported orthorhombic variants of calcium biphosphate with space group PBCA and lattice constant z=8, indicating additional structural complexity [38].

The choice between triclinic and monoclinic crystallization appears to be influenced by several factors including temperature, pH, concentration, and the presence of organic molecules during synthesis [21] [26]. Hydrothermal synthesis conditions typically favor the formation of well-ordered triclinic crystals with disk-shaped morphology and (001) atomic planes aligned along the surface normal direction [22].

X-ray diffraction studies have confirmed that both crystal systems maintain the fundamental tetrahedral coordination of phosphorus atoms and similar calcium coordination environments, with the primary differences arising from the packing arrangements and unit cell dimensions [36] [22]. The crystallographic differences between these systems significantly impact properties such as solubility, thermal stability, and mechanical strength [15] [22].

Comparative Analysis with Related Phosphates

Dicalcium Phosphate (CaHPO₄)

Dicalcium phosphate represents a structurally related calcium phosphate compound that exhibits significant differences from calcium biphosphate in terms of chemical composition, crystallographic properties, and coordination environments [16] [21]. The fundamental distinction lies in the phosphate anion type, with dicalcium phosphate containing hydrogen phosphate (HPO₄²⁻) groups compared to the dihydrogen phosphate (H₂PO₄⁻) groups in calcium biphosphate [15] [16].

| Parameter | Calcium Biphosphate | Dicalcium Phosphate |

|---|---|---|

| Chemical Formula | Ca(H₂PO₄)₂·H₂O | CaHPO₄·2H₂O (brushite) |

| Calcium:Phosphorus Ratio | 1:2 | 1:1 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | Ia |

| Calcium Coordination | 7-8 | 8 |

| Solubility | Higher | Lower |

| pH Stability Range | Below pH 4.8 | pH 4.8-6.5 |

Dicalcium phosphate dihydrate (brushite) exhibits a distinct layered crystal structure where calcium and phosphorus atoms form alternating chains through shared oxygen atoms [27] [16]. The calcium atoms in brushite maintain eight-fold coordination with four bonds to phosphate tetrahedra forming backbone chains, two additional bonds to oxygens from neighboring chains creating corrugated sheets, and two bonds with water molecules that hold the sheets together [27] [16].

The structural differences between calcium biphosphate and dicalcium phosphate result in markedly different hydrogen bonding capabilities [8] [16]. Calcium biphosphate possesses sufficient hydrogen atoms to enable every oxygen atom to participate in hydrogen bonding, whereas dicalcium phosphate has only one hydrogen per four oxygen atoms, limiting the hydrogen bonding network [8] [25]. This difference significantly influences the crystallization behavior, with dicalcium phosphate forming from amorphous calcium hydrogen phosphate in water-rich environments, while calcium biphosphate tends to crystallize from more acidic conditions [21] [40].

Tricalcium Phosphate (Ca₃(PO₄)₂)

Tricalcium phosphate represents the most thermodynamically stable form of calcium phosphate and exhibits fundamental structural differences from calcium biphosphate [24] [4]. The compound contains orthophosphate (PO₄³⁻) groups rather than the protonated phosphate species found in calcium biphosphate, resulting in distinct crystallographic and chemical properties [24] [1].

Structural Comparison:

| Characteristic | Calcium Biphosphate | Tricalcium Phosphate |

|---|---|---|

| Phosphate Species | H₂PO₄⁻ | PO₄³⁻ |

| Crystal System | Monoclinic/Triclinic | Rhombohedral |

| Space Group | P2₁/n or P-1 | R3c |

| Unit Cell Content | 2 formula units | 21 formula units |

| Calcium Coordination | 7-8 | 6-9 |

| Thermal Stability | Decomposes at 200°C | Stable to 1670°C |

| Hydrogen Bonding | Extensive | Absent |

Tricalcium phosphate crystallizes in the rhombohedral space group R3c with its unit cell containing 21 [Ca₃(PO₄)₂] formula units [4] [24]. The structure contains three types of crystallographically nonequivalent PO₄³⁻ groups located at general positions, each exhibiting different intratetrahedral bond lengths and angles [4]. The calcium ions in tricalcium phosphate occupy multiple crystallographically distinct sites with coordination numbers ranging from six to nine, creating a more complex three-dimensional framework compared to the layered structures typical of calcium biphosphate [4] [11].

The absence of protonated phosphate groups in tricalcium phosphate eliminates the extensive hydrogen bonding networks characteristic of calcium biphosphate [8] [4]. This fundamental difference results in higher thermal stability for tricalcium phosphate, with a melting point of 1670°C compared to the decomposition temperature of 200°C for calcium biphosphate monohydrate [24] [15]. Additionally, tricalcium phosphate exhibits unusual solubility behavior where water solubility decreases at higher temperatures, causing precipitation, which contrasts with the typical dissolution behavior of calcium biphosphate [24] [40].

Traditional Precipitation Routes

Acid-Base Neutralization (Calcium Carbonate + Phosphoric Acid)

The acid-base neutralization reaction between calcium carbonate and phosphoric acid represents one of the most fundamental approaches to calcium biphosphate synthesis [1] [2]. This reaction follows the balanced chemical equation:

$$ \text{3 CaCO}3(s) + 2 \text{H}3\text{PO}4(aq) \rightarrow \text{Ca}3(\text{PO}4)2(aq) + 3\text{CO}2(g) + 3\text{H}2\text{O}(l) $$

Reaction Mechanism and Kinetics

The precipitation kinetics demonstrate that calcium carbonate dissolution precedes phosphate precipitation, with the reaction proceeding through intermediate calcium phosphate phases [3]. Research findings indicate that at low partial pressures of carbon dioxide, hydroxyapatite becomes the stable product, even though dicalcium phosphate dihydrate may form initially under certain conditions [3]. The reaction does not significantly disturb the normal calcium carbonate equilibrium with the solution, making this route particularly suitable for controlled synthesis environments [3].

Process Parameters and Control

Temperature control within the range of 25-80°C proves critical for determining the final product characteristics [4] [5]. At temperatures below 60°C, both dicalcium phosphate dihydrate and octacalcium phosphate formation occurs, with the relative proportions depending on synthesis temperature [4]. pH management during the reaction influences the predominant calcium phosphate phase, with values between 3-9 typically yielding mixed calcium phosphate products [5].

Product Characteristics

The primary products from this neutralization route include tricalcium phosphate and dicalcium phosphate dihydrate, with reaction times typically ranging from 1-5 hours depending on temperature and concentration conditions [1] [2]. This method offers the advantage of simple stoichiometry and predictable product formation, making it particularly valuable for laboratory-scale synthesis and research applications [6].

Solvent-Mediated Crystallization

Solvent-mediated crystallization represents an advanced precipitation approach where the solvent selection directly influences supersaturation levels and subsequent crystal formation [7]. In this methodology, calcium phosphate powders dissolve to form supersaturated solutions that eventually precipitate to form solids composed of interlocked crystals [7].

Crystallization Control Mechanisms

The crystallization process involves careful management of supersaturation levels, which directly affect nucleation rates and crystal growth patterns [8] [9]. Research demonstrates that precipitation occurs through either direct crystallization or via precursor phases, depending on concentration regions and pH conditions [9]. At neutral pH conditions (7.2 ± 0.05), amorphous calcium phosphate initially forms, followed by subsequent transformation to crystalline phases [9].

Morphological Control Through Process Variables

Temperature and pH variations significantly influence crystal morphology and phase composition [4] [5]. At pH 6.5, tabular and platy crystals of brushite predominate, while needle-like crystals become dominant at pH 8.5 [4]. For hydroxyapatite formation at pH 10.0, particle shapes tend toward needle-like morphologies as temperature increases, with particle lengths varying significantly based on pH conditions [4].

Phase Transformation Mechanisms

The solvent-mediated approach enables controlled phase transformations, particularly the conversion of brushite to monetite at temperatures ranging from 175-200°C when heated at 10°C per minute [4]. This phase transformation also occurs when brushite ages at pH 8.5 and 60°C for 24 hours in solution, demonstrating the importance of time-temperature relationships in determining final product characteristics [4].

Industrial-Scale Manufacturing

GlobalPhos Technology in Feed-Grade Production

GlobalPhos technology represents a significant advancement in industrial calcium phosphate manufacturing, specifically designed for feed-grade applications [10] [11] [12]. This production technology employs a direct reaction between phosphoric acid and calcium sources, utilizing raw materials suitable for animal nutrition applications [11].

Process Technology and Implementation

The GlobalPhos process operates through direct reaction mechanisms that eliminate intermediate purification steps common in traditional manufacturing [11] [12]. For dicalcium phosphate production, the technology combines phosphoric acid with calcium carbonate under controlled conditions, achieving water solubility levels exceeding 45% [11]. Monocalcium phosphate production through this route achieves even higher solubility levels, exceeding 85% water solubility while maintaining feed-grade quality standards [10] [12].

Quality Assurance and Environmental Benefits

The production process incorporates several quality control measures, including controlled low-temperature drying using natural gas to prevent contamination risks [11] [13]. The process design ensures minimal heavy metal content and low chloride levels, while maintaining acidic pH characteristics beneficial for animal nutrition applications [11]. From an environmental perspective, the GlobalPhos process generates no chemical waste, representing a fully environmentally friendly production methodology [11] [13].

Product Specifications and Applications

Feed-grade calcium phosphates produced through GlobalPhos technology meet stringent international standards [14] [15]. Specifications typically include minimum calcium content of 23% and phosphorus content of 18% for dicalcium phosphate, with fluoride content limited to 0.1% maximum [14]. Heavy metal contamination remains below strict limits: arsenic content not exceeding 20 parts per million, cadmium below 30 parts per million, and lead content limited to 30 parts per million [14] [15].

Control of Retrogradation Phenomena

Retrogradation phenomena represent a critical challenge in industrial calcium phosphate production, particularly affecting phosphorus availability and product stability [16] [17]. This process involves the conversion of soluble phosphorus forms to less available forms, significantly impacting the biological efficacy of calcium phosphate products [16].

Mechanisms of Retrogradation

Phosphorus retrogradation occurs through chemical binding mechanisms that depend significantly on soil or solution pH conditions [16] [17]. In acidic conditions, phosphorus binds to iron and aluminum, creating insoluble complexes, while in calcareous or basic conditions, phosphorus binds to calcium, forming tricalcium phosphate that becomes unavailable for biological uptake [16]. The retrogradation process represents a critical factor in determining the long-term effectiveness of calcium phosphate fertilizers and feed additives [17].

Industrial Control Strategies

Manufacturing processes incorporate specific measures to prevent retrogradation during production and storage [11] [13]. Controlled low-temperature drying prevents thermal-induced phosphorus retrogradation, ensuring greater availability and digestibility in final products [11]. The use of natural gas for drying processes eliminates contamination risks while maintaining optimal temperature profiles that preserve phosphorus bioavailability [11] [13].

Process Optimization for Stability

Temperature control during production plays a crucial role in preventing retrogradation phenomena [18]. Research indicates that acid-thermal treatment at temperatures ranging from 800-1200°C can be optimized to minimize fluorine content while preventing undesirable phase transformations [18]. The calcium oxide to phosphorus pentoxide ratio significantly influences retrogradation susceptibility, with ratios ranging from 1.67 to 0.79 providing different levels of stability against retrogradation processes [18].

Advanced Synthesis Techniques

Hydrothermal Synthesis

Hydrothermal synthesis represents a sophisticated approach to calcium phosphate production, utilizing elevated temperature and pressure conditions to achieve controlled crystallization [19] [20] [21]. This methodology enables precise control over phase composition and crystal structure, particularly valuable for producing biphasic calcium phosphate materials [20] [22].

Process Fundamentals and Equipment

The hydrothermal process typically employs temperatures ranging from 110-160°C under autoclave pressure conditions [19] [20] [22]. A typical setup involves dissolving calcium hydroxide at 1 mol/L concentration in distilled water, followed by phosphoric acid addition in a temperature-controlled environment [19]. The suspension transfers to a Teflon reactor for microwave hydrothermal processing at predetermined temperatures for specific time periods [19].

Phase Control and Transformation Mechanisms

Hydrothermal synthesis enables controlled transformation of beta-tricalcium phosphate precursors into hydroxyapatite phases, with the amount of hydroxyapatite formation gradually increasing with prolonged treatment time [20] [22]. Research demonstrates that this technique allows precise control over the composition of biphasic calcium phosphate, which directly influences bioresorbability characteristics [20]. The process can achieve complete conversion of dicalcium phosphate dihydrate into calcium-deficient hydroxyapatite and octacalcium phosphate after 112 hours of hydrolysis [21] [23].

Product Characteristics and Applications

Hydrothermal synthesis produces calcium phosphate materials with compressive strengths of 16.2 megapascals, comparable to cancellous bone [21] [23]. The resulting products possess both macro and microporous structures essential for rapid tissue formation in biomedical applications [20] [22]. The technique preserves template morphology during processing, enabling fabrication of porous materials with controlled pore structures [20].

Process Variables and Optimization

Temperature and time parameters significantly influence final product characteristics [24] [25]. Microwave hydrothermal methods operating at 110-130°C for 60 minutes demonstrate high efficiency in producing multiple calcium phosphate phases including hydroxyapatite, beta-tricalcium phosphate, and octacalcium phosphate [24]. Extended processing times up to 72 hours enable complete phase transformations and optimization of crystal structure [20] [22].

Mechanochemical Processing

Mechanochemical processing represents an innovative approach to calcium phosphate synthesis that utilizes mechanical energy to drive chemical reactions at ambient temperatures [26] [27] [28]. This methodology offers advantages in terms of energy efficiency and environmental sustainability while producing high-quality calcium phosphate materials [27] [28].

Wet versus Dry Mechanochemical Approaches

Research findings demonstrate significant differences between wet and dry mechanochemical synthesis approaches [28] [29]. Wet mechanochemical processing involves milling starting materials with water, while dry processing excludes liquid additions during milling [28]. Studies indicate that dry mechanosynthesis often proves preferable for calcium phosphate preparation, as water addition slows reaction rates and increases powder contamination due to mill material erosion [28].

Reaction Mechanisms and Kinetics

Mechanochemical synthesis utilizing calcium hydrogen phosphate dihydrate and calcium carbonate as starting materials achieves calcium-to-phosphorus ratios of 1.67 through planetary mill processing [26] [27]. The process employs zirconia jars and balls with water for milling periods ranging from 3-7 hours [26] [27]. Phase identification through X-ray diffraction analysis reveals that hydroxyapatite-to-beta-tricalcium phosphate ratios vary with milling time, with longer milling periods increasing beta-tricalcium phosphate content [26] [27].

Product Formation and Characteristics

Mechanochemical synthesis produces nanocrystalline biphasic calcium phosphate powders through medium-high energy mechanical activation at room temperature without preliminary chemical processing [26] [27]. The technique enables formation of calcium-deficient zinc-containing calcium phosphate with sustained zinc release properties effective for treating osteoporosis [29]. Wet grinding facilitates transformation of starting materials into amorphous intermediates before final crystal formation [29].

Process Control and Optimization

Milling time significantly influences final product composition and characteristics [26] [27]. Mixtures milled for 4 hours and calcined at 900°C typically achieve ratios of 85% hydroxyapatite to 15% beta-tricalcium phosphate, with beta-tricalcium phosphate content increasing with extended milling times [26]. The research demonstrates that defective hydroxyapatite powder formation occurs during relatively short milling periods of less than 3 hours [26] [27].

| Synthesis Method | Temperature Range (°C) | Processing Time | Primary Products | Key Process Control Parameters |

|---|---|---|---|---|

| Traditional Precipitation Routes | ||||

| CaCO₃ + H₃PO₄ Neutralization | 25-80 | 1-5 hours | Ca₃(PO₄)₂, DCPD | pH (3-9), stoichiometric ratios |

| Ca(OH)₂ + H₃PO₄ Neutralization | 30 | 5-2160 minutes | DCPD, HAP, MCPM | pH (2-12), reaction kinetics |

| Solvent-Mediated Crystallization | 25-80 | 24 hours | Brushite, Monetite, HAP | pH (6.5-10.0), supersaturation |

| Industrial Manufacturing | ||||

| GlobalPhos Technology (DCP) | Controlled | Continuous | High-purity DCP | Retrogradation prevention |

| GlobalPhos Technology (MCP) | Low temperature | Continuous | Feed-grade MCP | Quality assurance protocols |

| Advanced Techniques | ||||

| Hydrothermal Synthesis | 110-160 | 4-112 hours | BCP (HA/β-TCP) | Pressure, phase control |

| Microwave Hydrothermal | 110-130 | 60 minutes | HA, β-TCP, OCP | Microwave energy, efficiency |

| Mechanochemical (Wet) | ~25 | 3-7 hours | ZnAP, amorphous forms | Milling energy, water content |

| Mechanochemical (Dry) | ~25 | 0-3 hours | Crystalline products | Mechanical activation, contamination control |

Physical Description

Granular powder or white, deliquescent crystals or granules

Color/Form

COLORLESS, PEARLY SCALES OR POWDER

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 345 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 342 of 345 companies with hazard statement code(s):;

H318 (89.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (10.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Impurities

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Food Additives -> ACIDITY_REGULATOR; FIRMING_AGENT; FLOUR_TREATMENT_AGENT; LEAVENING_AGENT; NUTRIENT_SUPPLEMENT; RAISING_AGENT; SEQUESTRANT; TEXTURIZER; THICKENER; YEAST_FOOD; -> JECFA Functional Classes

Plastics -> Polymer Type -> N.a.

Plastics -> Pigments agents

Cosmetics -> Abrasive; Antiplaque; Buffering; Bulking; Oral care; Viscosity controlling

Methods of Manufacturing

COMMERCIAL PREPN FOR FERTILIZERS BY TREATING PULVERIZED PHOSPHATE ROCK WITH SULFURIC ACID OR PHOSPHORIC ACID.

REACTION OF PHOSPHORIC ACID WITH LIMESTONE OR LIME FOLLOWED BY DEHYDRATION WITH HEAT

By dissolving either dicalcium or tricalcium phosphates in phosphoric acid and allowing the solution to evaporate spontaneously

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Phosphoric acid, calcium salt (2:1): ACTIVE

/USED IN PESTICIDE AS/ DUST CONDITIONER /&/ IT IS ADDED TO MAKE GROUND SULFUR FREEFLOWING. /CALCIUM PHOSPHATE/

CALCIUM ORTHOPHOSPHATE IS INTIMATELY INVOLVED IN FORMATION & STABILITY OF THE CASEIN MICELLES, WHICH PROVIDE THE WHITE, OPAQUE APPEARANCE OF MILK.

... CALCIUM ORTHOPHOSPHATE HAS BEEN PROPOSED AS ADDITIVE TO THE SUGAR SOLN ALONG WITH LIME /FOR CLARIFICATION OF THE SUGAR-BEARING JUICES/.

... CAN INACTIVATE METALLIC IONS, WHICH ARE CAPABLE OF INTERFERING WITH NECESSARY FOOD-PROCESSING REACTIONS ... /INACTIVATION IS/ EITHER BY PPTN & REMOVING THEM FROM INTERFERENCE WITH DESIRED FOOD-PROCESSING REACTIONS OR BY COMPLEXING & MAINTAINING THEM IN SOL, BOUND STATE. /PHOSPHATES/

Analytic Laboratory Methods

Direct Aspiration Atomic Absorption Spectrometry is used for the determination of calcium in water and wastewater. Using air-acetylene as the flame gas at a wavelength of 422.7 nm, the detection limit is 0.003 mg/l, with a sensitivity of 0.08 mg/l, at an optimum concentration range of 0.2-20 mg/l. /Calcium/

Method 305: Emission spectroscopy for the determination of calcium in water and wastewater samples. Using an inductively coupled plasma source at a wavelength of 317.9 nm, the detection limit is 10 ug/l. /Calcium/

EPA Method 7140. Atomic Absorption, direct Aspiration for the determination of calcium in solution. Preliminary treatment of waste water, ground water, extraction procedure extracts, and industrial waste is always necessary because of the complexity and variability of sample matrix. The performance characteristics for an aqueous sample free of interferences are the following; optimum concentration range of 0.2-7 mg/l with a wavelength of 422.7 nm, a sensitivity of 0.08 mg/l, and a detection limit of 0.01 mg/l. /Calcium/

For more Analytic Laboratory Methods (Complete) data for CALCIUM BIS(DIHYDROGEN PHOSPHATE) (21 total), please visit the HSDB record page.